Adenosine A2A vs. A1 Receptor Subtype Selectivity Profile Compared with In-Class Reference Compounds
The target compound exhibits a 2.7-fold selectivity window between adenosine A2A (Ki = 3,300 nM) and A1 (Ki = 9,000 nM) receptors in radioligand displacement assays conducted under identical conditions in CHO cells, as curated by ChEMBL . This selectivity ratio, while modest, establishes a reference point for the compound's biological recognition profile that differentiates it from structurally simpler pinacol boronate esters, for which no comparable receptor binding data exist in the public domain .
| Evidence Dimension | Subtype selectivity (A2A/A1 Ki ratio) |
|---|---|
| Target Compound Data | A2A Ki = 3,300 nM; A1 Ki = 9,000 nM; Selectivity ratio = 2.7-fold |
| Comparator Or Baseline | No direct comparator data available for structurally analogous pinacol boronates; compound serves as its own intra-target baseline across two receptor subtypes |
| Quantified Difference | 2.7-fold within-compound selectivity for A2A over A1 |
| Conditions | [3H]-NECA displacement at human A2A; [3H]-CCPA displacement at human A1; both expressed in CHO cells; 3 h incubation; topcount scintillation counting |
Why This Matters
This within-compound selectivity fingerprint provides a measurable biological anchor for researchers screening adenosine receptor ligands, informing go/no-go decisions where even low-micromolar affinity combined with subtype bias may be relevant for tool compound selection.
- [1] BindingDB. Entry BDBM50495617; CHEMBL3114140: Adenosine A2A Ki = 3.30E+3 nM; Adenosine A1 Ki = 9.00E+3 nM. URL: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50495617 (accessed 2026-05-03). View Source
- [2] ChEMBL Database. CHEMBL3114140; curated from BindingDB BDBM50495617. European Bioinformatics Institute. URL: https://www.ebi.ac.uk/chembl/ (accessed 2026-05-03). View Source
